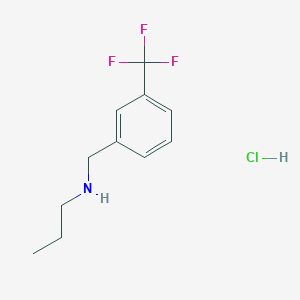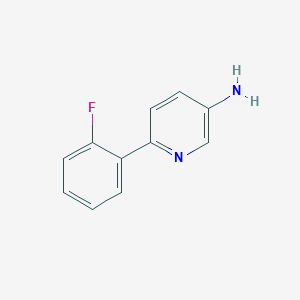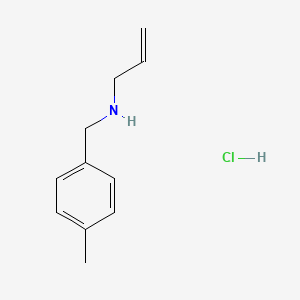
gamma-Glutamyl-beta-cyanoalanine
Overview
Description
Gamma-Glutamyl-beta-cyanoalanine is a dipeptide composed of 3-cyano-L-alanine and L-glutamine , joined by a peptide linkage formed from the side-chain of glutamine. It serves as a metabolite in both plants and mice . This intriguing compound has drawn scientific interest due to its unique structure and potential biological roles.
Synthesis Analysis
The synthesis of gamma-Glutamyl-beta-cyanoalanine involves the condensation of 3-cyano-L-alanine and L-glutamine. This reaction forms a peptide bond, resulting in the dipeptide structure .
Molecular Structure Analysis
The molecular formula of gamma-Glutamyl-beta-cyanoalanine is C9H13N3O5 , with an average mass of approximately 243.22 g/mol . Its IUPAC name is N-[(1S)-1-carboxy-2-cyanoethyl]-L-glutamine . The compound’s structure consists of the cyano group (CN) attached to the alanine side chain, linked to the glutamine residue via a peptide bond.
Physical And Chemical Properties Analysis
Scientific Research Applications
Neurotoxicity Detection
Gamma-Glutamyl-beta-cyanoalanine (γGBCA) is a compound found in Vicia sativa, commonly known as common vetch, which is known for its neurotoxic effects. Research has focused on the development of accurate and reliable methods for determining the presence of γGBCA in food products, especially in cases where Vicia sativa is used to adulterate lentil. This is vital for human and animal health. A study by Ghasemi et al. (2017) developed a Liquid Chromatography-Isotope Dilution Mass Spectrometry (LC-IDMS/MS) method for the quantitative analysis of β-cyanoalanine and γGBCA, demonstrating its importance in food safety and public health (Ghasemi et al., 2017).
Inhibitory Effects on Enzymatic Activity
The interaction of gamma-Glutamyl-beta-cyanoalanine with gamma-glutamyl transpeptidase (GGT) has been studied to understand its potential as an inhibitor or substrate for this enzyme. Kubica et al. (2000) investigated three gamma-glutamyl alpha,beta-dehydroamino acids, including gamma-Glutamyl-beta-cyanoalanine, and found that some isomers proved to be inhibitors of GGT. This research contributes to our understanding of the biochemical interactions and potential therapeutic applications of gamma-Glutamyl compounds (Kubica et al., 2000).
Role in Detoxification and Plant Defense
Gamma-Glutamyl-beta-cyanoalanine plays a role in the detoxification of cyanide, a defense chemical in plants. A study by Wybouw et al. (2014) revealed that certain mite and lepidopteran species can detoxify plant-produced cyanide to β-cyanoalanine using enzymes that were originally involved in sulfur amino acid biosynthesis in bacteria. This highlights the significance of gamma-Glutamyl-beta-cyanoalanine in the evolutionary adaptation of herbivorous arthropods and their interaction with plant defense mechanisms (Wybouw et al., 2014).
Mechanism of Action
properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-cyanoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-4-3-6(9(16)17)12-7(13)2-1-5(11)8(14)15/h5-6H,1-3,11H2,(H,12,13)(H,14,15)(H,16,17)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAADUAOVLZBJM-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CC#N)C(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CC#N)C(=O)O)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936331 | |
| Record name | 5-[(1-Carboxy-2-cyanoethyl)imino]-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Glutamyl-beta-cyanoalanine | |
CAS RN |
16051-95-9 | |
| Record name | γ-Glutamyl-β-cyanoalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16051-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-N-L-gamma-glutamyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016051959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(1-Carboxy-2-cyanoethyl)imino]-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CYANO-N-L-GAMMA-GLUTAMYL-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH78BZU8NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




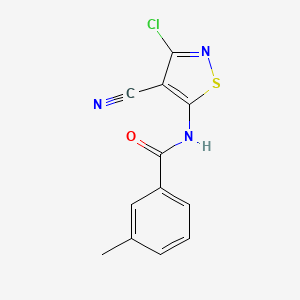



![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)
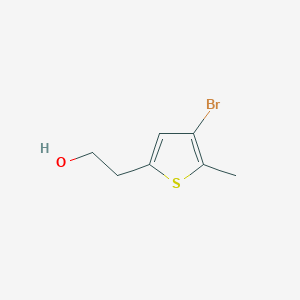
![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)

![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)
